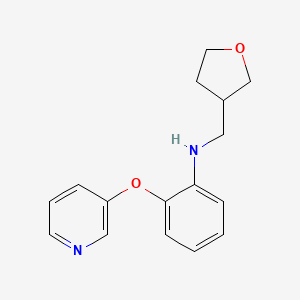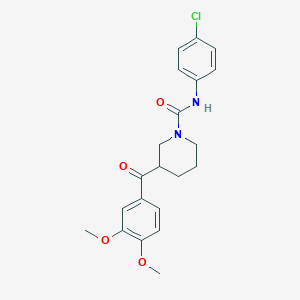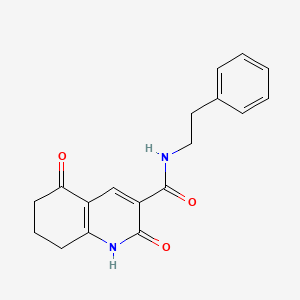
N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as BMS-204352 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the production of nitric oxide, which is involved in the inflammatory response. In addition, N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce pain in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition without the confounding effects of COX-1 inhibition. However, one limitation of using N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is its relatively low potency compared to other COX-2 inhibitors, such as celecoxib.
Orientations Futures
There are several future directions for the study of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to study its potential use in the treatment of pain and inflammation-related disorders, such as arthritis. Another direction is to study its potential use in the treatment of cancer, as COX-2 has been implicated in the development and progression of several types of cancer. Finally, further research is needed to understand the long-term effects of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide on the body, including its potential for toxicity and side effects.
Méthodes De Synthèse
The synthesis of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves several steps. The starting material is 4-methylbenzoic acid, which is converted to 4-methylbenzoyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-4-methylbenzamide. The final step involves the reaction of N-benzyl-4-methylbenzamide with piperidine-1-sulfonyl chloride to obtain N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
N-benzyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(20(23)21-15-17-8-4-2-5-9-17)14-19(16)26(24,25)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJIORJAGCKXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)

![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)

![1-[(6-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B6043085.png)
![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![methyl 6-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]carbonyl}nicotinate](/img/structure/B6043097.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)
![2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6043104.png)